1-[(5-Bromothiophen-2-yl)methyl]-4-fluoropiperidine
Description
1-[(5-Bromothiophen-2-yl)methyl]-4-fluoropiperidine is a heterocyclic compound featuring a piperidine core substituted with a fluorine atom at the 4-position and a 5-bromothiophen-2-ylmethyl group at the 1-position. The bromothiophene moiety introduces halogenated aromaticity, while the fluorinated piperidine enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical and materials science applications . Its synthesis typically involves alkylation or nucleophilic substitution reactions, as seen in analogous piperidine-thiophene derivatives .
Properties
IUPAC Name |
1-[(5-bromothiophen-2-yl)methyl]-4-fluoropiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrFNS/c11-10-2-1-9(14-10)7-13-5-3-8(12)4-6-13/h1-2,8H,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHEYWEZHSKIQSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1F)CC2=CC=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrFNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(5-Bromothiophen-2-yl)methyl]-4-fluoropiperidine typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored for its mild reaction conditions and functional group tolerance . The process generally involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst. The reaction conditions include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[(5-Bromothiophen-2-yl)methyl]-4-fluoropiperidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
Medicinal Chemistry
1-[(5-Bromothiophen-2-yl)methyl]-4-fluoropiperidine is being investigated for its potential as a therapeutic agent. Preliminary studies suggest it may interact with various biological targets, including enzymes and receptors, which could lead to novel treatments for diseases such as cancer and neurological disorders .
Table 1: Potential Therapeutic Applications
Biological Research
The compound's biological activities are under extensive study. It has shown promise in enzyme inhibition assays, which are critical for understanding its potential therapeutic roles. For instance, derivatives of this compound have been evaluated for their ability to inhibit specific enzymes linked to cancer progression .
Case Study: Anticancer Activity
A study highlighted that related compounds exhibited significant cytotoxicity against human colon cancer cells, with IC50 values comparable to established chemotherapeutics like etoposide . This suggests that this compound could be a candidate for further development in anticancer therapies.
Industrial Applications
In addition to its medicinal uses, this compound is also valuable in the development of new materials and chemical processes. Its structural features make it a useful building block in organic synthesis, potentially leading to the creation of more complex molecules with desired properties .
Mechanism of Action
The mechanism of action of 1-[(5-Bromothiophen-2-yl)methyl]-4-fluoropiperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the targets being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Piperidine-Thiophene Derivatives
The following table highlights key structural analogs, emphasizing substituent differences and their implications:
Key Observations :
- Halogen Position : The 5-bromo substitution on thiophene (target compound) vs. 4-bromo in QA-9318 alters steric and electronic profiles, impacting binding affinity in receptor-ligand interactions .
- Piperidine Substitution : The 4-fluoro group in the target compound enhances metabolic stability compared to hydroxylated analogs like HC-4252, which may undergo faster oxidation .
- Backbone Flexibility : Piperazine derivatives (e.g., OS-2197) offer greater conformational flexibility than rigid piperidine cores, influencing pharmacokinetics .
Biological Activity
1-[(5-Bromothiophen-2-yl)methyl]-4-fluoropiperidine is a heterocyclic organic compound that has garnered attention for its potential biological activities. This compound features a piperidine ring with a bromothiophene moiety and a fluorine atom, which contribute to its unique pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
The compound can be synthesized through various methods, including the Suzuki–Miyaura coupling reaction, which is effective for forming carbon-carbon bonds. Its structure allows for diverse chemical modifications, enhancing its potential as a pharmaceutical agent.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. Research indicates that it may modulate the activity of certain proteins involved in signaling pathways, particularly those linked to inflammatory responses and cancer progression .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Case Studies
- Antitumor Activity : In vitro studies demonstrated that this compound significantly reduced the viability of breast cancer cells. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .
- Inflammatory Response : A study investigating the compound's effect on macrophages found that it inhibited the production of pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases .
- Neuropharmacological Effects : Research indicated that this compound could influence serotonergic and dopaminergic systems, suggesting potential applications in treating mood disorders or neurodegenerative diseases .
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of this compound, revealing that modifications to the piperidine ring and thiophene moiety can significantly affect its biological activity. For example:
Q & A
Q. What synthetic strategies are effective for preparing 1-[(5-Bromothiophen-2-yl)methyl]-4-fluoropiperidine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of piperidine derivatives typically involves nucleophilic substitution or coupling reactions. For example, benzoylpiperidine analogs are synthesized via a two-step process: (1) coupling of bromothiophene derivatives with piperidine precursors using a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile, and (2) purification via column chromatography with hexane/ethyl acetate gradients (e.g., 5:5 ratio) . Optimizing reaction time (12–24 hours) and temperature (60–80°C) improves yields (75–84%). Post-synthesis, HPLC (C18 column, 254 nm detection) ensures purity (>95%) by monitoring retention times (~13 minutes) .
Q. Which spectroscopic techniques are most reliable for confirming the molecular structure of this compound?
- Methodological Answer :
- 1H/13C-NMR : Assign chemical shifts to confirm substituent positions. For example, the 4-fluoropiperidine moiety shows characteristic splitting patterns (e.g., δ 4.2–4.5 ppm for fluorinated CH₂ groups) .
- X-ray crystallography : Resolves spatial configurations, as demonstrated for fluorophenyl-piperidine derivatives (data-to-parameter ratio = 11.3, R factor = 0.038) .
- Elemental analysis : Compare theoretical vs. experimental C/H/N values. Discrepancies ≤0.3% indicate acceptable purity (e.g., FG 8032: Calc’d C 65.66%, Found 65.53%) .
Q. What safety protocols are critical during the synthesis and handling of this compound?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks (H313: harmful if inhaled) .
- Waste disposal : Neutralize acidic/basic byproducts before disposal (P501 guidelines) .
- Emergency response : For spills, use inert absorbents (e.g., vermiculite) and avoid water (P303+P361+P353) .
Advanced Research Questions
Q. How should researchers address discrepancies between theoretical and experimental elemental analysis data?
- Methodological Answer : Discrepancies (e.g., C/H/N deviations in compound 22b: Calc’d C 72.1%, Found 71.8%) may arise from:
- Sample hygroscopicity : Dry samples under vacuum (40°C, 24 hours) before analysis .
- Incomplete purification : Re-crystallize using solvent mixtures (e.g., EtOAc/hexane) .
- Instrument calibration : Validate with certified reference standards (e.g., sulfanilamide) .
Example Table :
| Compound ID | C (Calc’d) | C (Found) | H (Calc’d) | H (Found) |
|---|---|---|---|---|
| FG 8032 | 65.66% | 65.53% | 6.89% | 6.81% |
Q. What methodologies are recommended for evaluating the biological activity of this compound in receptor binding studies?
- Methodological Answer :
- In vitro assays : Use radioligand displacement (e.g., [³H]spiperone for dopamine D2 receptors) .
- Dose-response curves : Test concentrations from 1 nM to 10 µM to calculate IC₅₀ values.
- Selectivity profiling : Cross-screen against related receptors (5-HT, σ) to assess specificity .
- Data interpretation : Normalize results to reference ligands (e.g., haloperidol) and use nonlinear regression for Ki calculations .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to predict binding affinities to target receptors (e.g., dopamine D2).
- ADME prediction : SwissADME evaluates logP (optimal range: 2–5), aqueous solubility, and CYP450 interactions .
- SAR analysis : Modify substituents (e.g., replacing bromothiophene with chlorothiophene) to balance potency and metabolic stability .
Data Contradiction Analysis
Q. How to resolve conflicting NMR and X-ray data regarding substituent orientation?
- Methodological Answer :
- Dynamic effects : NMR captures time-averaged conformations, while X-ray provides static snapshots. Compare coupling constants (e.g., J = 8–10 Hz for axial vs. equatorial fluorine) .
- Crystallographic refinement : Check for disorder in X-ray data (e.g., occupancy < 95%) and re-refine with SHELXL .
Experimental Design Considerations
Q. What controls are essential when assessing compound stability under varying pH and temperature?
- Methodological Answer :
- pH stability : Incubate samples in buffers (pH 1–13) at 37°C for 24 hours, then analyze via LC-MS for degradation products .
- Thermal stability : Use DSC/TGA to identify decomposition temperatures (e.g., >200°C for fluoropiperidines) .
- Positive controls : Include structurally similar compounds with known stability profiles (e.g., 4-fluoropiperidine derivatives) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
